molecular formula C34H28F6O2 B6594572 (S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol CAS No. 1228600-98-3

(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

Cat. No. B6594572
CAS RN: 1228600-98-3
M. Wt: 582.6 g/mol
InChI Key: AUIQPOBKXFVFEH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with two 4-(trifluoromethyl)phenyl groups attached to an octahydro-1,1’-binaphthalene-2,2’-diol structure . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic reactions involving catalysts and specific reagents . For instance, 3-(Trifluoromethyl)phenyl isocyanate has been used in the preparation of related compounds .


Molecular Structure Analysis

The molecular structure of this compound would be expected to exhibit the characteristics of both the binaphthalene and trifluoromethylphenyl components. The binaphthalene portion of the molecule may exhibit aromaticity, a property common to compounds containing conjugated pi systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, potentially influencing its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h9-18,41-42H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIQPOBKXFVFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC=C(C=C3)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001113494
Record name (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol

CAS RN

1228600-98-3
Record name (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228600-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[4-(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001113494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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